molecular formula C19H23NO2 B14028557 N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine

N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine

Cat. No.: B14028557
M. Wt: 297.4 g/mol
InChI Key: LHZROMFWLDQNSZ-UHFFFAOYSA-N
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Description

N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a diphenyl group, which consists of two phenyl rings. The presence of these functional groups contributes to the compound’s reactivity and potential utility in different chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine typically involves the formation of the dioxolane ring followed by the introduction of the diphenyl and ethanamine groups. One common method involves the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with diphenylmethanol and methylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides, hydroxyl groups

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives (e.g., alcohols)

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound can bind to these receptors, modulating their activity and influencing various physiological processes. Molecular docking studies have shown that the compound can interact with α1 and 5-HT1A receptors, which are involved in regulating mood, cognition, and other neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine stands out due to its unique combination of a dioxolane ring and diphenyl group, which contribute to its distinct chemical and biological properties. Unlike other similar compounds, it exhibits poor stereoselectivity, making it equally potent at both α1 and 5-HT1A receptor systems .

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-[(2,2-diphenyl-1,3-dioxolan-4-yl)methyl]-N-methylethanamine

InChI

InChI=1S/C19H23NO2/c1-3-20(2)14-18-15-21-19(22-18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,3,14-15H2,1-2H3

InChI Key

LHZROMFWLDQNSZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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